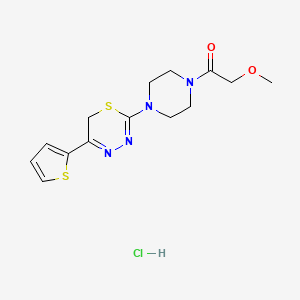

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

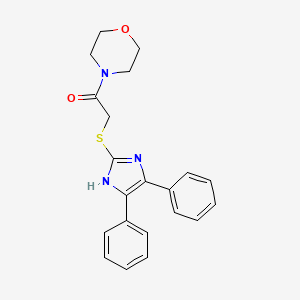

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H16FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Molecular Structure Analysis

The molecular structure of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde include a predicted boiling point of 379.8±42.0 °C, a predicted density of 1.162±0.06 g/cm3, and a predicted pKa of 15.93±0.30 .科学的研究の応用

Palladium-Catalyzed Intramolecular Annulation

Research demonstrates the utility of N-substituted indole carbaldehydes in palladium-catalyzed intramolecular annulations. These processes yield gamma-carboline derivatives and heteropolycycles with significant potential in medicinal chemistry and material science due to their complex fused ring systems (Zhang & Larock, 2003).

Asymmetric Synthesis of Amines

The versatility of N-tert-butanesulfinyl imines, potentially derivable from similar structures like 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde, is highlighted in the asymmetric synthesis of amines. These intermediates facilitate the production of a wide range of highly enantioenriched amines, essential for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

Organic Optoelectronic Applications

The modification of pyrenes through aldehyde intermediates suggests potential applications in organic optoelectronics. The photophysical and electrochemical properties of such modified compounds make them promising candidates for use in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Synthesis of Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles

Indole-3-carbaldehydes are key intermediates in synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles, which are valuable in developing novel materials and pharmaceuticals. These compounds are synthesized through reactions with potassium tert-butoxide, indicating the significance of tert-butyl groups in these syntheses (Koning, Michael, & Rousseau, 2000).

Fluorination Reactions

The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrates the importance of tert-butyl groups in synthesizing highly stable and versatile fluorinating agents. Such compounds are crucial in introducing fluorine atoms into organic molecules, which is often desirable in pharmaceutical chemistry due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010).

特性

IUPAC Name |

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDESBCEXBHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)

![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)

![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)